molecular formula C9H12N2O3 B1472285 2-Isobutoxypyrimidine-4-carboxylic acid CAS No. 1374414-18-2

2-Isobutoxypyrimidine-4-carboxylic acid

Cat. No.: B1472285
CAS No.: 1374414-18-2
M. Wt: 196.2 g/mol
InChI Key: SNFCURDUMYPWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutoxypyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-methylpropoxy)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(2)5-14-9-10-4-3-7(11-9)8(12)13/h3-4,6H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFCURDUMYPWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Isobutoxypyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its unique chemical structure, which includes an isobutoxy group at the 2-position and a carboxylic acid functional group at the 4-position. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is C9H13N2O3C_9H_{13}N_2O_3, with a molar mass of approximately 184.20 g/mol. The presence of the pyrimidine ring, characterized by two nitrogen atoms, enhances its reactivity and biological interactions.

Modulation of Neurotransmitter Receptors

Research indicates that this compound may act as a negative allosteric modulator at metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in various neuropsychiatric disorders, including anxiety and schizophrenia. The modulation of mGluR2 could provide therapeutic avenues for treating these conditions, highlighting the compound's potential in neuropharmacology.

Interaction with Protein Arginine Methyltransferases (PRMTs)

Another significant area of research involves the compound's interaction with PRMTs, particularly PRMT5, which plays a crucial role in cellular processes such as growth, proliferation, and apoptosis. Inhibition of PRMT5 has been linked to potential cancer therapies, suggesting that this compound may serve as a scaffold for developing PRMT5 inhibitors .

Case Studies

  • Neuropharmacological Studies : Initial studies have shown that this compound can influence glutamate signaling pathways. In vitro assays demonstrated its ability to alter receptor activity, suggesting a mechanism through which it could affect neuronal communication and behavior.
  • Cancer Research : Investigations into the selective inhibition of PRMT5 using derivatives of this compound have shown promising results in preclinical models. These studies indicate that such compounds can significantly reduce tumor growth rates by affecting gene expression related to cell cycle regulation and apoptosis .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameCAS NumberStructural FeaturesBiological Activity
6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid876715-59-2Isobutyl group, oxo groupPotential anti-inflammatory activity
2-Hydroxy-6-isobutylpyrimidine-4-carboxylic acid6484120Hydroxy group at position 2Modulation of neurotransmitter systems
5,6-Dihydroxy-2-isopropyl-pyrimidine-4-carboxylic acid954241-05-5Two hydroxy groupsAntioxidant properties

The distinct substitution pattern of this compound influences its biological activity compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.